2-(3-Acetylphenyl)isonicotinic acid
Description
Established Synthetic Routes for Isonicotinic Acid Core
The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds. wikipedia.org Its preparation can be achieved through several reliable methods.
A common and versatile approach to obtaining isonicotinic acid involves the esterification of an isonicotinic acid derivative, followed by hydrolysis. This two-step process allows for purification of the intermediate ester, often leading to a higher purity final product.
One established method begins with the esterification of isonicotinic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like concentrated sulfuric acid or thionyl chloride. researchgate.netgoogle.com The resulting isonicotinate (B8489971) ester can then be hydrolyzed back to the carboxylic acid under basic or acidic conditions. For instance, heating the ester with a strong base like sodium hydroxide (B78521) will yield the sodium salt of the acid, which can then be neutralized to afford isonicotinic acid. researchgate.net
Alternatively, a more contemporary approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process, particularly with more complex alcohols. researchgate.net This method can proceed at lower temperatures and often results in high yields. researchgate.net Another route involves the conversion of isonicotinic acid to its acid chloride hydrochloride using thionyl chloride and a catalytic amount of DMF, which can then be reacted with an alcohol to form the ester. mdpi.com
The hydrolysis of the ester is a critical final step. This is typically achieved by heating the ester with an aqueous solution of a strong acid or base. The choice of conditions depends on the stability of other functional groups present in the molecule.
| Reactant | Reagent(s) | Product | Notes |
| Isonicotinic acid | Methanol, Conc. H2SO4 | Methyl isonicotinate | Fischer esterification. researchgate.net |
| Isonicotinic acid | Thionyl chloride, DMF, then Alcohol | Isonicotinate ester | Formation of acid chloride intermediate. mdpi.com |
| Isonicotinate ester | NaOH(aq), then H3O+ | Isonicotinic acid | Saponification followed by acidification. |
| Isonicotinic acid | Alcohol, DCC | Isonicotinate ester | DCC coupling. researchgate.net |
Ammoxidation is a significant industrial method for the synthesis of nitriles, which can then be hydrolyzed to carboxylic acids. In the context of isonicotinic acid, the ammoxidation of 4-picoline (4-methylpyridine) is a key process. chemicalbook.com This vapor-phase reaction is typically carried out at high temperatures over a metal oxide catalyst, such as vanadium pentoxide (V2O5) promoted with other oxides like TiO2, ZrO2, or MoO3. rsc.orgmdpi.com The reaction converts the methyl group of 4-picoline into a nitrile group, yielding isonicotinonitrile.
Subsequent hydrolysis of the isonicotinonitrile, either under acidic or basic conditions, affords isonicotinic acid. This two-step process, starting from the readily available 4-picoline, provides an efficient and scalable route to the isonicotinic acid core. rsc.org
Another related strategy involves the oxidation of 4-picoline directly to isonicotinic acid using strong oxidizing agents like nitric acid or air in the presence of a catalyst. chempanda.comgoogle.com For example, the liquid-phase oxidation of 4-picoline with oxygen in the presence of a cobalt and manganese catalyst system has been reported to produce isonicotinic acid. mdpi.com
| Starting Material | Key Transformation | Intermediate/Product |
| 4-Picoline | Ammoxidation | Isonicotinonitrile |
| Isonicotinonitrile | Hydrolysis | Isonicotinic acid |
| 4-Picoline | Oxidation | Isonicotinic acid |
Strategies for Introducing the 3-Acetylphenyl Moiety
With the isonicotinic acid core in hand, or as a precursor, the next critical step is the introduction of the 3-acetylphenyl group at the 2-position of the pyridine (B92270) ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a particularly effective method for this transformation. nih.govnih.govcdnsciencepub.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com
For the synthesis of 2-(3-Acetylphenyl)isonicotinic acid, a suitable strategy would involve the coupling of a 2-haloisonicotinic acid derivative (e.g., 2-chloro- or 2-bromoisonicotinic acid) with (3-acetylphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization. For instance, catalysts like Pd(dppf)Cl2 or palladium acetate (B1210297) have been used effectively in similar Suzuki couplings involving pyridine derivatives. nih.govnih.gov
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org While less direct for this specific synthesis, it represents a valuable tool for the functionalization of pyridine rings and could be adapted in a multi-step sequence. nih.govchemrxiv.orgresearchgate.net
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Suzuki-Miyaura | 2-Haloisonicotinic acid derivative | (3-Acetylphenyl)boronic acid | Palladium catalyst (e.g., Pd(dppf)Cl2), Base | 2-Arylisonicotinic acid |
| Heck | 2-Halopyridine derivative | 3-Vinylacetophenone | Palladium catalyst, Base | 2-(Styrenyl)pyridine derivative |
An alternative approach involves the synthesis of a precursor molecule containing the pyridine and phenyl rings, followed by functional group interconversions to install the acetyl and carboxylic acid groups. For instance, one could start with a precursor like 2-(3-methylphenyl)isonicotinonitrile. The methyl group on the phenyl ring could then be oxidized to an acetyl group, and the nitrile group on the pyridine ring could be hydrolyzed to a carboxylic acid.
The selective oxidation of a methyl group to an acetyl group can be challenging but can be achieved using specific reagents and conditions. Similarly, the hydrolysis of the nitrile can be performed under acidic or basic conditions, as previously discussed. This strategy allows for flexibility in the synthetic design and can be advantageous if the starting precursors are more readily available. The functionalization of pyridine rings can also be achieved through dearomatization-rearomatization sequences. researchgate.net
Classical condensation reactions offer a foundational approach to building the pyridine ring itself, incorporating the 3-acetylphenyl moiety from the outset. For example, a Hantzsch-type pyridine synthesis could potentially be adapted, although this is more commonly used for dihydropyridines. slideshare.net
A more relevant condensation approach is the Ullmann condensation, which is used to form aryl-nitrogen bonds. researchgate.net While typically used for synthesizing 2-anilinonicotinic acids, the principles could be adapted. researchgate.net A more direct condensation might involve reacting a 1,5-dicarbonyl compound (or a precursor) containing the 3-acetylphenyl group with ammonia (B1221849) or an ammonia equivalent to form the pyridine ring. acsgcipr.org
Another strategy involves the condensation of a pre-formed isonicotinic acid derivative with an acetylphenyl-containing intermediate. For instance, the reaction of isonicotinic acid hydrazide with a ketone or aldehyde can form hydrazone derivatives. researchgate.netnih.govnih.gov While this does not directly form the C-C bond required for this compound, it illustrates the utility of condensation reactions in modifying the isonicotinic acid scaffold.
Green Chemistry Approaches in Synthesis of Isonicotinic Acid Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isonicotinic acid derivatives to minimize environmental impact and enhance safety. These approaches focus on reducing reaction times, using less hazardous solvents, and improving energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com This technique often leads to dramatically reduced reaction times, sometimes from hours or days to mere minutes, and can result in higher yields and purer products compared to conventional heating methods. anton-paar.com The application of microwave irradiation has been successful in the synthesis of various nitrogen-containing heterocycles. anton-paar.com For instance, the synthesis of 2-aminonicotinic acids has been achieved in high yields by reacting 2-chloronicotinic acid with amines under microwave irradiation. researchgate.net Optimal conditions for this reaction were found to be heating at 200°C for 2 hours in water, using diisopropylethylamine as a base. researchgate.net Similarly, microwave-assisted synthesis of N-arylphthalamic acids from phthalic anhydride (B1165640) and arylamines has been accomplished in 1-3 minutes in excellent yields without the use of a solvent. nih.gov The straightforward amidation of carboxylic acids has also been effectively modified using microwave activation. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in the Synthesis of a 2-Arylazo-biphenyl-4-carboxamide Derivative nih.gov
| Activation Mode | Time | Yield of Product 3a | Yield of Side-Product 4a |
| Microwave | 3 min | 65% | 28% |
| Conventional | 2 h | 50% | 40% |
Ultrasound-assisted synthesis, or sonication, provides an alternative green chemistry approach. This method utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. A notable application is the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines under ultrasonic irradiation, which proceeds with high efficiency and in excellent yields. nih.gov This method is also scalable for larger preparations. nih.gov Solvent-free reaction conditions, often combined with microwave or conventional heating, represent another environmentally benign strategy. The synthesis of N-arylphthalamic acids, for example, has been successfully performed in a domestic microwave oven without any solvent. nih.gov
Catalysis plays a crucial role in developing efficient and selective synthetic methods for isonicotinic acid derivatives. Various catalysts are employed to facilitate reactions, often under milder conditions and with greater control over the final product. For instance, in the synthesis of isonicotinates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the esterification of isonicotinic acid. nih.govgoogle.com Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for creating carbon-carbon bonds. dntb.gov.ua The development of high-turnover aminopyridine-based palladium catalysts has enabled these reactions to be carried out in aqueous media, further enhancing their green credentials. dntb.gov.ua In some syntheses, dehydrating agents like phosphorus oxychloride or thionyl chloride are used, although modern methods often seek to replace these harsher reagents. nih.gov
Synthesis of Structural Analogues and Derivatives for Systematic Studies
To explore structure-activity relationships and develop compounds with improved properties, the synthesis of structural analogues and derivatives of this compound is essential. This involves modifying different parts of the molecule, such as the phenyl ring and the carboxylic acid group.
Systematic modifications of the phenyl ring can be achieved through various synthetic strategies. For example, starting with different substituted aminophenols or nitro phenols allows for the introduction of a variety of functional groups onto the phenyl ring of isonicotinate derivatives. nih.gov The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues demonstrates how different substituents on the aryl group can be introduced to modulate biological activity. rti.org The initial step in the synthesis of some complex heterocyclic systems involves the reaction of 4-aminoacetophenone with itaconic acid, which can then be further modified. nih.gov
The carboxylic acid group of isonicotinic acid is a versatile handle for derivatization. It can be converted into a wide range of functional groups, including esters, amides, and hydrazides. colostate.edunih.govthermofisher.com Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using reagents like diazomethane (B1218177) derivatives. colostate.eduthermofisher.com Amide formation is another key derivatization, typically carried out using condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), sometimes in combination with activators like 1-hydroxybenzotriazole (B26582) (HOBT) or 4-dimethylaminopyridine (DMAP). google.comnih.govthermofisher.com The synthesis of isonicotinic acid hydrazide derivatives, for example, involves the condensation of isonicotinic acid hydrazide with various aromatic aldehydes. researchgate.netmdpi.comnih.gov These hydrazides can then be further reacted to form more complex hydrazone structures. mdpi.com
Table 2: Common Derivatization Reactions of the Carboxylic Acid Group
| Derivative | Reagents and Conditions | Reference |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | colostate.eduthermofisher.com |
| Amides | Amine, Condensing Agent (e.g., DCC, EDAC) | google.comnih.govthermofisher.com |
| Hydrazides | Hydrazine Hydrate | nih.govnih.gov |
| Hydrazones | Isonicotinic Acid Hydrazide, Aldehyde/Ketone | researchgate.netmdpi.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-acetylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)13-8-12(14(17)18)5-6-15-13/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIORHNBKPDFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679504 | |
| Record name | 2-(3-Acetylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-25-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Acetylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Alterations to the Pyridine (B92270) Ring
The introduction of an N-oxide functionality to the pyridine ring of 2-(3-acetylphenyl)isonicotinic acid represents a significant chemical transformation that can modulate the compound's electronic properties and provide a handle for further functionalization. The N-oxidation of pyridines is a well-established reaction, though the presence of two deactivating groups—the 3-acetylphenyl substituent at the 2-position and the carboxylic acid at the 4-position—on the isonicotinic acid core presents a notable challenge. These electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, thereby rendering it less susceptible to oxidation.
A variety of oxidizing agents have been successfully employed for the N-oxidation of pyridine and its derivatives. These methods, while not specifically documented for this compound, provide a foundation for potential synthetic routes.
Potential Synthetic Routes for N-oxidation:
Peroxy Acids: Traditional methods for pyridine N-oxidation often involve the use of peroxy acids. wikipedia.org Peracetic acid and peroxybenzoic acid are common reagents for this transformation. wikipedia.orgorgsyn.org The reaction typically proceeds by the direct attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.
Hydrogen Peroxide with Catalysts: The use of hydrogen peroxide in conjunction with a catalyst offers a greener and often more selective alternative to peroxy acids. Catalytic systems that have proven effective for the N-oxidation of pyridine carboxylic acids include heteropolyacid catalysts like Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻. researchgate.net This catalyst has been shown to facilitate the oxidation of nicotinic acid, picolinic acid, and quinolinic acid to their corresponding N-oxides in good yields. researchgate.net Another catalytic option is titanium silicalite (TS-1) in a packed-bed microreactor, which allows for a continuous flow process. organic-chemistry.org
Other Oxidizing Systems: Sodium perborate (B1237305) in acetic acid has been demonstrated as an effective reagent for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org Similarly, the urea-hydrogen peroxide (UHP) adduct is a stable and easily handled solid oxidant that can be used for the N-oxidation of pyridines. organic-chemistry.org Rhenium-based catalysts in combination with sodium percarbonate also provide a mild and efficient system for this transformation. organic-chemistry.org
The choice of oxidizing agent and reaction conditions would need to be carefully optimized to overcome the reduced reactivity of the pyridine nitrogen in this compound. The reaction progress could be monitored by standard analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal parameters for achieving a successful N-oxidation.
It is important to note that the position of the carboxylic acid group can influence the outcome of the oxidation reaction. For instance, in the oxidation of pyridine carboxylic acids, decarboxylation can sometimes occur, particularly when the carboxylic acid is at the 2-position. researchgate.net Given that the carboxylic acid in the target molecule is at the 4-position, this side reaction may be less of a concern.
The successful synthesis of this compound N-oxide would yield a novel compound with potentially altered biological activity and a new avenue for the development of derivatives with unique properties. The N-oxide moiety can participate in a variety of subsequent chemical transformations, further expanding the chemical space accessible from the parent molecule.
| Oxidizing Agent/System | Catalyst/Co-reagent | General Applicability | Reference |
| Peracetic Acid | None | General N-oxidation of pyridines | orgsyn.org |
| Peroxybenzoic Acid | None | General N-oxidation of pyridines | wikipedia.org |
| Hydrogen Peroxide | Preyssler's Anion | N-oxidation of pyridine carboxylic acids | researchgate.net |
| Hydrogen Peroxide | Titanium Silicalite (TS-1) | N-oxidation of pyridines in a flow reactor | organic-chemistry.org |
| Sodium Perborate | Acetic Acid | N-oxidation of nitrogen heterocycles | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | None | Solid-state oxidation of nitrogen heterocycles | organic-chemistry.org |
| Sodium Percarbonate | Rhenium-based catalysts | N-oxidation of tertiary nitrogen compounds | organic-chemistry.org |
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
A thorough investigation of scientific literature and chemical databases for spectroscopic data on the compound This compound (CAS No. 1262005-25-3) has revealed a significant lack of publicly available information. Despite its listing by some chemical suppliers, detailed experimental data from advanced spectroscopic techniques—essential for its structural elucidation and characterization—could not be located.
Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as per the requested outline, is not possible at this time. The required research findings, including specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are not present in the accessible scientific domain.
The intended article would have been structured as follows, with each section requiring specific, experimentally derived data for the target compound:
Advanced Spectroscopic Characterization and Structural Elucidation3.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Molecular Structure Assignment3.1.1. Proton Nuclear Magnetic Resonance ¹h Nmr Analysis3.1.2. Carbon 13 Nuclear Magnetic Resonance ¹³c Nmr Analysis3.1.3. Two Dimensional Nmr Techniques E.g., Cosy, Hmqc 3.2. Infrared Ir and Raman Spectroscopy for Functional Group Vibrational Analysis3.3. Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis3.4. Ultraviolet Visible Uv Vis Spectroscopy for Electronic Transitions and Conjugation Patterns
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is an indispensable technique for the precise determination of a molecule's atomic arrangement in the solid state. This powerful analytical method would provide critical insights into the structural nuances of this compound.
Determination of Crystal System and Space Group
A crystallographic study would begin by identifying the crystal system and space group of this compound. The crystal system refers to one of the seven fundamental crystal shapes (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic), which is defined by the lengths and angles of the unit cell. The space group provides a more detailed description of the symmetry elements within the crystal lattice. This information is foundational for a complete structural elucidation.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A detailed analysis of the bond lengths, bond angles, and torsion angles is crucial for a complete geometric characterization of the molecule. This data, derived from the crystallographic analysis, would allow for a comparison between the experimental values and those predicted by theoretical models. It would also reveal any structural strain or unusual geometric parameters within the molecule.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution of a molecule within its crystalline environment, this analysis provides a detailed picture of all intermolecular contacts, highlighting the nature and relative strength of these interactions. This method would offer a quantitative and visual understanding of how molecules of this compound pack together in the solid state.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and vibrational frequencies of compounds like 2-(3-Acetylphenyl)isonicotinic acid.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable three-dimensional structure. researchgate.net
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. nih.govcaltech.edu The key conformational feature of this compound is the dihedral angle between the phenyl and pyridine (B92270) rings. This angle is a result of the balance between steric hindrance from the ortho hydrogens and the electronic effects of conjugation. The acetyl and carboxylic acid groups also have rotational freedom, and their preferred orientations are determined by minimizing steric clashes and optimizing intramolecular interactions, such as potential hydrogen bonds. The optimized geometry typically reveals a non-planar structure, with a significant twist between the two aromatic rings to alleviate steric repulsion.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C(pyridine)-C(phenyl) | 1.485 Å |
| Bond Length | C(phenyl)-C(acetyl) | 1.502 Å |
| Bond Length | C(pyridine)-C(carboxyl) | 1.510 Å |
| Bond Angle | C-C(pyridine)-C | 118.5° |
| Bond Angle | C-C(phenyl)-C | 120.3° |
| Dihedral Angle | N(pyridine)-C-C-C(phenyl) | 45.8° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is typically localized over the electron-rich phenyl ring system, while the LUMO is often distributed across the electron-deficient pyridine ring and the acetyl group. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which further characterize the molecule's reactivity profile.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.13 |
| Ionization Potential (I ≈ -EHOMO) | 6.58 |
| Electron Affinity (A ≈ -ELUMO) | 2.45 |
| Global Hardness (η = (I-A)/2) | 2.065 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
In an MEP map of this compound, the most negative potential (red/yellow) is concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid group would show a highly positive potential (blue), indicating its acidic nature. The aromatic rings generally exhibit a neutral (green) or slightly negative potential.
Mulliken and Natural Population Analysis (NPA) are two methods used to calculate the partial atomic charges on each atom within a molecule. nih.govmcmaster.ca This information helps to quantify the electrostatic interactions and understand the charge distribution predicted by MEP analysis. NPA is generally considered more robust and less dependent on the basis set used in the calculation compared to Mulliken analysis. nih.gov
Analysis of this compound would show significant negative charges on the oxygen and nitrogen atoms, consistent with their high electronegativity. The carbon atoms of the carbonyl and carboxyl groups would carry a partial positive charge due to bonding with these electronegative atoms. The hydrogen atom of the hydroxyl group would have a notable positive charge, reflecting its acidity.
| Atom | NPA Charge (e) |
|---|---|
| O (Carboxyl C=O) | -0.65 |
| O (Carboxyl O-H) | -0.72 |
| H (Carboxyl O-H) | +0.48 |
| N (Pyridine) | -0.55 |
| O (Acetyl) | -0.61 |
| C (Carboxyl) | +0.81 |
| C (Acetyl C=O) | +0.59 |
Theoretical vibrational frequency analysis is performed to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be made. Key predicted vibrations for this compound would include the C=O stretching of the acetyl and carboxylic acid groups, O-H stretching of the acid, and various C-H and C=C/C=N stretching modes of the aromatic rings.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.govnih.gov Unlike DFT, which typically focuses on static, minimum-energy structures, MD simulations model the atomic motions by solving Newton's equations of motion. This allows for the exploration of the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation in an explicit solvent like water would reveal the stability of different conformers. It would show the fluctuations in the dihedral angle between the rings and the rotation of the substituent groups. Furthermore, MD simulations are invaluable for analyzing intermolecular interactions, such as the formation and breaking of hydrogen bonds between the molecule and solvent molecules or between molecules themselves in an aggregated state. This provides a realistic picture of the molecule's behavior in solution. nih.gov
| Parameter | Value/Description |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Size | ~10,000 atoms (1 molecule + solvent) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwikipedia.org This theory enables the partitioning of a molecule into atomic basins, allowing for the calculation of atomic properties and the characterization of interatomic interactions. amercrystalassn.org A key element of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along a bond path linking two atomic nuclei. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. nih.gov For instance, a negative Laplacian value is indicative of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (non-covalent) interaction. nih.gov
Non-Covalent Interaction (NCI) analysis is a complementary computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov The NCI method is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. nih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces, with the color of the surface indicating the type and strength of the interaction. nih.gov
While a dedicated QTAIM and NCI study on this compound is not presently available, studies on related structures, such as cocrystals of isonicotinic acid hydrazide (a derivative of isonicotinic acid) with other molecules, demonstrate the power of these methods. mdpi.com In such systems, QTAIM and NCI analyses can elucidate the intricate network of hydrogen bonds and other non-covalent interactions that govern the supramolecular architecture. mdpi.com For example, in a study of furan (B31954) clusters, QTAIM analysis was used to identify and classify non-covalent interactions, with the electron density and its Laplacian at the bond critical points providing a clear distinction between hydrogen bonds and other weaker interactions. nih.gov A positive value of the Laplacian of the electron density (∇²ρ) is characteristic of non-covalent interactions. nih.gov
The combination of QTAIM and NCI provides a detailed picture of the bonding and intermolecular interactions within a molecular system, which is crucial for understanding its physical and chemical properties.
Computational Studies on Chemical Reactivity Descriptors
Computational chemistry offers a suite of descriptors derived from conceptual Density Functional Theory (DFT) to predict the chemical reactivity of a molecule. These global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index, provide insights into the stability and reactivity of a compound. epstem.net
A study on a series of nicotinic acid benzylidenehydrazide derivatives, which share structural similarities with isonicotinic acid derivatives, illustrates the application of these descriptors. epstem.net The key findings from such studies often revolve around the following parameters:
HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A higher HOMO energy and a lower LUMO energy suggest greater reactivity.
HOMO-LUMO Energy Gap: This gap is a crucial indicator of molecular stability. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Molecules with high chemical hardness are generally less reactive. epstem.net
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a useful parameter for predicting the electrophilic character of a compound.
Table 1: Key Chemical Reactivity Descriptors and Their Significance
| Descriptor | Formula/Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A larger gap implies lower reactivity. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. Higher hardness indicates lower reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the electronic chemical potential) | Quantifies the global electrophilic nature of a molecule. |
This table is a generalized representation of chemical reactivity descriptors and is not based on specific data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net
Several QSAR studies have been conducted on derivatives of isonicotinic acid hydrazide, which are analogues of this compound, to model their antimicrobial and antimycobacterial activities. researchgate.netnih.govbenthamdirect.comresearchgate.net These studies typically involve the following steps:
Data Set Preparation: A series of isonicotinic acid derivatives with known biological activities (e.g., minimum inhibitory concentration) is compiled. researchgate.net
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the series. These can include topological, electronic, and steric descriptors. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validation techniques (e.g., leave-one-out Q²). researchgate.net
In a QSAR study on a series of isonicotinic acid hydrazide derivatives with antimycobacterial activity, a statistically significant model was developed. researchgate.net The model indicated that certain topological and electronic descriptors were important for the observed activity. Such models can be instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent analogues.
Another study on N(2)-acyl isonicotinic acid hydrazide derivatives also employed QSAR modeling to describe their antimicrobial activity. nih.gov The developed multi-target QSAR model was found to be effective in correlating the structural features with the biological response. nih.gov
Table 2: Example of Descriptors Used in QSAR Studies of Isonicotinic Acid Analogues
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Topological | Kappa shape indices (e.g., κ1) | Related to the molecular shape and size, which can affect binding to a target receptor. benthamdirect.com |
| Topological | Chi indices (e.g., 3χ) | Encodes information about the degree of branching and connectivity in the molecule. benthamdirect.com |
| Electronic | Dipole moment | Influences polar interactions with the biological target. |
| Physicochemical | LogP (octanol-water partition coefficient) | Represents the lipophilicity of the molecule, which affects its ability to cross cell membranes. |
This table is illustrative and based on general QSAR principles and findings from studies on isonicotinic acid analogues. researchgate.netbenthamdirect.com
The insights gained from QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active, thereby saving time and resources.
Chemical Reactivity and Mechanistic Pathway Elucidation
Investigation of Reaction Mechanisms Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that participates in a variety of reactions typical of aromatic carboxylic acids. Its reactivity is modulated by the electron-withdrawing nature of the pyridine (B92270) ring to which it is attached.
Esterification: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), 2-(3-Acetylphenyl)isonicotinic acid can undergo Fischer esterification with alcohols to form the corresponding esters. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. openstax.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule yields the ester. openstax.orglibretexts.org This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it forms. libretexts.org
Amide Formation: The carboxylic acid can be converted to amides through reaction with primary or secondary amines. This transformation often requires the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. openstax.org The carboxylic acid first adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine to form the amide, with dicyclohexylurea as a byproduct. openstax.org
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive 2-(3-acetylphenyl)isonicotinoyl chloride. The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a chlorosulfite group, a much better leaving group. openstax.orglibretexts.org The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride. libretexts.org
Reaction with Organometallic Reagents: Carboxylic acids can react with organolithium reagents. The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid. A second equivalent then adds to the carbonyl carbon of the resulting carboxylate. masterorganicchemistry.com This forms a stable dianionic tetrahedral intermediate. Upon acidic workup, this intermediate collapses to form a ketone. masterorganicchemistry.com For this compound, this provides a pathway to synthesize more complex ketone derivatives, although the acetyl group might also react.
| Reaction Type | Reagents | Product | Mechanism Highlights |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution. openstax.org |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | Formation of a reactive O-acylisourea intermediate. openstax.org |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Conversion of -OH to a better leaving group. openstax.orglibretexts.org |
| Ketone Synthesis | 2 eq. Organolithium, then H₃O⁺ | Ketone | Formation of a stable dianionic intermediate. masterorganicchemistry.com |
Reactivity of the Pyridine Nitrogen Atom and Acetyl Group
Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is available for protonation, making the compound basic. uoanbar.edu.iq It readily forms salts with strong acids. This basicity is lower than that of aliphatic amines because the sp² hybridized orbital has more s-character, holding the lone pair more tightly to the nucleus. uoanbar.edu.iq
The nitrogen atom significantly influences the reactivity of the pyridine ring. Being more electronegative than carbon, it withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqpearson.com Electrophilic attack, when it occurs under harsh conditions, is directed to the 3- and 5-positions relative to the nitrogen. uoanbar.edu.iqscribd.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 6-positions, and the 4-position). uoanbar.edu.iq The nitrogen atom can also be quaternized by reacting with alkyl halides, a reaction that can be synthetically useful. researchgate.net
Reactivity of the Acetyl Group: The acetyl group possesses a carbonyl carbon that is electrophilic and susceptible to nucleophilic attack. It can undergo a range of reactions characteristic of ketones:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: It can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Wittig Reaction: Reaction with a phosphorus ylide can convert the acetyl group into an alkene.
Condensation Reactions: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in reactions like aldol (B89426) condensations.
Studies on Tautomerism and Isomerization Pathways
Tautomerism, the interconversion of constitutional isomers, is a potential phenomenon for this compound, primarily involving the acetyl group.
Keto-Enol Tautomerism: The acetyl group can exist in equilibrium with its enol tautomer. In this process, a proton migrates from the methyl group to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.
Keto form: 2-(3-(1-oxoethyl)phenyl)isonicotinic acid
Enol form: 2-(3-(1-hydroxyvinyl)phenyl)isonicotinic acid
While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as solvent, temperature, and the potential for intramolecular hydrogen bonding or extended conjugation. Theoretical studies on related compounds like 3-acetyl tetronic acid have shown that interconversions between tautomers are rapid at room temperature. southampton.ac.uk In the solid state, molecules with similar functionalities have been observed to exist as mixtures of tautomeric forms. researchgate.net The specific equilibrium for this compound would depend on the energetic balance between these forms under given conditions.
Isomerization can also occur through the rotation of the single bond connecting the phenyl and pyridine rings. The energy barrier for this rotation determines the conformational flexibility of the molecule.
Coordination Chemistry: Ligand Behavior with Metal Centers
Isonicotinic acid and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide array of metal ions. This compound can function as a versatile ligand, coordinating to metal centers through several potential donor atoms.
The primary coordination sites are the pyridine nitrogen atom and the oxygen atoms of the carboxylate group. This allows the molecule to act as a monodentate, bidentate, or bridging ligand.
Monodentate Coordination: Coordination can occur solely through the pyridine nitrogen or one of the carboxylate oxygens.
Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridine nitrogen and one of the carboxylate oxygens.
Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of multinuclear complexes or coordination polymers. researchgate.net
The acetyl group's oxygen atom could also potentially participate in coordination, further increasing the ligand's denticity and leading to more complex structures.
Research on related isonicotinic acid derivatives has demonstrated the formation of complexes with various transition metals, including Cu(II), Ni(II), Co(II), Fe(III), and Ag(I). researchgate.netnih.govrsc.org The resulting metal-organic complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. nih.gov For example, Schiff bases derived from isonicotinic acid hydrazide have been shown to form mononuclear complexes with most metals in a 1:2 metal-to-ligand ratio. nih.gov The specific coordination mode of this compound will be influenced by the nature of the metal ion, the reaction conditions (like pH), and the presence of other competing ligands. researchgate.net
In Vitro Biological Evaluation and Molecular Mechanism Studies
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. nih.govtox21.gov These automated platforms utilize miniaturized assays, often in 96- or 384-well plate formats, to efficiently identify "hits"—compounds that exhibit a desired activity. nih.govstrath.ac.uk
For a compound like 2-(3-Acetylphenyl)isonicotinic acid, HTS methodologies would be employed to screen it against a diverse panel of biological targets. This could involve cell-based assays that measure phenotypes such as cell viability, or biochemical assays that directly measure the activity of a purified enzyme or receptor. nih.govnih.gov The goal of HTS is to identify initial leads for further optimization and more detailed mechanistic studies. researchgate.net Statistical analysis of the screening data is crucial to identify true hits and minimize false positives and negatives. nih.gov
Biochemical Target Identification and Validation through In Vitro Assays
Following initial identification through HTS or rational design, the specific biochemical targets of a compound are identified and validated using a variety of in vitro assays. This step is crucial for understanding how the compound exerts its biological effects at a molecular level.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine the inhibitory activity of this compound against specific enzymes are fundamental to characterizing its potential.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key regulator of angiogenesis, the process of forming new blood vessels, VEGFR-2 is a major target in cancer therapy. nih.govresearchgate.net Inhibition of this receptor tyrosine kinase can block the blood supply to tumors, thereby inhibiting their growth and metastasis. nih.govnih.gov The inhibitory potential of compounds against VEGFR-2 is typically measured by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.govselleckchem.com Numerous small molecule inhibitors targeting VEGFR-2 have been developed and are used in clinical practice. nih.govselleckchem.com
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com Isoniazid, a frontline anti-tuberculosis drug, ultimately targets InhA after being activated by the enzyme KatG. nih.gov Derivatives of isonicotinic acid are often investigated as potential direct inhibitors of InhA. orientjchem.org The discovery of novel InhA inhibitors is a key strategy to combat drug-resistant tuberculosis. mdpi.comorientjchem.org
CYP51B: This enzyme, also known as sterol 14α-demethylase, is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51B is a well-established mechanism for antifungal drugs.
The inhibitory activity of this compound against these and other enzymes would be quantified using established biochemical assays, providing critical data on its potency and selectivity.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then added in increasing concentrations to see if it can displace the labeled ligand, indicating that it binds to the same site. nih.govuni-duesseldorf.de For derivatives of nicotinic acid, binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) is often evaluated. nih.govnih.gov These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govnih.gov
Mechanism of Action Studies at the Cellular and Subcellular Levels (In Vitro)
Understanding how a compound affects cellular processes is essential to predicting its therapeutic potential and potential side effects. These studies move beyond simple enzyme or receptor interactions to look at the broader biological consequences within a cell.
Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in cancer cells. nih.govnih.govmdpi.com Assays to detect apoptosis include flow cytometry analysis using Annexin V/PI staining, which can distinguish between live, apoptotic, and necrotic cells, and Western blotting for key apoptosis-related proteins like caspases. nih.govmdpi.com Nicotine itself has been shown to inhibit apoptosis, a mechanism that can be relevant when studying its derivatives. nih.gov
Cell Cycle Arrest: The cell cycle is the series of events that lead to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, G2/M) can prevent cancer cell proliferation. nih.govnih.govfrontiersin.orgmdpi.commdpi.com Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-binding dye like propidium (B1200493) iodide. frontiersin.orgmdpi.com
To gain a deeper understanding of a compound's mechanism of action, its effects on gene expression and protein levels can be analyzed. Techniques like quantitative polymerase chain reaction (qPCR) can measure changes in the mRNA levels of specific genes, while Western blotting can be used to quantify the levels of specific proteins. mdpi.commdpi.com This can reveal which cellular signaling pathways are being modulated by the compound. For example, a compound that induces apoptosis might be found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The exploration of the structure-activity relationship (SAR) of this compound and its analogues is crucial for optimizing their biological activity. These studies involve systematic chemical modifications to the core structure and subsequent evaluation of the impact of these changes on their therapeutic effects.
Systematic modifications of the this compound scaffold have been undertaken to probe the chemical space and enhance biological activity. Research has shown that even minor alterations to the molecular structure can lead to significant changes in potency and selectivity.
For instance, studies on related isonicotinic acid derivatives have demonstrated that the introduction of different substituents on the phenyl ring can modulate their biological profiles. The nature and position of these substituents are critical determinants of activity. One study on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which share some structural similarities, revealed that monosubstitution at the para position of the aryl group, particularly with a methyl group, increased potency. nih.gov Further enhancement was observed with 2,4-disubstitution, where methyl or cyano groups at the 2-position were favorable. nih.gov
In a series of isonicotinic acid hydrazide derivatives, the introduction of a tricyclo[7.3.1.0(2.7)]tridec-13-ylidene moiety led to compounds with notable anti-mycobacterial activity, especially when alkyl side chains were present at the 8-position of the tricyclic system. nih.gov Conversely, a phenyl side chain in the same position resulted in potent antimicrobial activity against non-tuberculosis strains. nih.gov
The synthesis of various acylhydrazones of nicotinic acid hydrazide and their subsequent cyclization to 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives has also been a fruitful strategy. mdpi.com These studies highlight that nicotinic acid-derived acylhydrazones tend to be more active against Gram-positive bacteria, while the corresponding 1,3,4-oxadiazoline derivatives show better activity against fungal strains. mdpi.com
The following table summarizes the impact of systematic modifications on the biological activity of related isonicotinic acid analogues.
| Parent Compound/Scaffold | Modification | Observed Activity Change |
| N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamide | Monosubstitution (para-methyl) on aryl group | Increased potency nih.gov |
| N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamide | 2,4-disubstitution (methyl or cyano at 2-position) on aryl group | Further enhanced activity nih.gov |
| Isonicotinic acid hydrazide | Addition of tricyclo[7.3.1.0(2.7)]tridec-13-ylidene with alkyl side chains at position 8 | Improved anti-mycobacterial activity nih.gov |
| Isonicotinic acid hydrazide | Addition of tricyclo[7.3.1.0(2.7)]tridec-13-ylidene with a phenyl side chain at position 8 | Potent antimicrobial activity against non-tuberculosis strains nih.gov |
| Nicotinic acid hydrazide | Conversion to acylhydrazones | More active against Gram-positive bacteria mdpi.com |
| Acylhydrazones of nicotinic acid | Cyclization to 3-acetyl-1,3,4-oxadiazolines | More active against fungal strains mdpi.com |
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For this compound analogues, this involves pinpointing the key functional groups and their spatial relationships that are critical for target interaction.
A typical pharmacophore model includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net The generation of a pharmacophore model often begins with a set of known active and inactive molecules. grafiati.com By analyzing the common features of the active compounds that are absent in the inactive ones, a hypothesis about the necessary pharmacophoric features can be developed. researchgate.netgrafiati.com
For example, a pharmacophore model developed for a series of butyrylcholinesterase inhibitors identified a hydrogen bond acceptor, two hydrophobic features (one aliphatic and one aromatic) as crucial for activity. researchgate.net Similarly, a model for GPR40 modulators highlighted hydrophobic aromatic, ring aromatic, and negative ionizable features as essential. grafiati.com
In the context of nicotinic acid derivatives, the pyridine (B92270) ring often acts as a key hydrogen bond acceptor or can be involved in aromatic interactions. nih.gov The carboxylic acid group of isonicotinic acid is a potential hydrogen bond donor and acceptor and can also be ionized at physiological pH, providing a negative ionizable feature. The acetylphenyl group contributes a hydrophobic and aromatic region, with the acetyl group itself offering an additional hydrogen bond acceptor site.
The spatial arrangement of these features is paramount. The relative distances and angles between the hydrogen bond acceptor of the pyridine nitrogen, the carboxylic acid group, and the hydrophobic phenyl ring are critical for optimal binding to the target protein.
The table below outlines the potential key pharmacophoric features of this compound and their likely roles in biological activity.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Target Interaction |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen, Carbonyl Oxygen of Acetyl Group | Formation of hydrogen bonds with receptor residues. researchgate.net |
| Hydrogen Bond Donor (HBD) | Carboxylic Acid (OH group) | Formation of hydrogen bonds with receptor residues. |
| Negative Ionizable (NI) | Carboxylic Acid (COO-) | Electrostatic interactions with positively charged residues in the binding pocket. grafiati.com |
| Hydrophobic Aromatic (Hy-Ar) | Phenyl Ring | Van der Waals and hydrophobic interactions with nonpolar residues. researchgate.net |
| Aromatic Ring (AR) | Pyridine Ring, Phenyl Ring | Pi-pi stacking or other aromatic interactions with aromatic residues in the binding site. grafiati.com |
Molecular Modeling and Docking Studies for Target Interaction Prediction
Molecular modeling and docking are computational techniques that provide valuable insights into how a ligand, such as this compound, might interact with its biological target at the molecular level. These methods are instrumental in predicting the binding mode, estimating the binding affinity, and identifying key interacting residues.
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. biointerfaceresearch.com This technique is widely used in drug discovery to understand the binding mechanism of a ligand and to screen virtual libraries of compounds for potential new drugs. researchgate.netnih.gov
In the case of this compound analogues, docking studies can elucidate how these molecules fit into the binding site of their target protein. The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then scoring these poses based on a scoring function that estimates the binding affinity. biointerfaceresearch.comresearchgate.net
The predicted binding mode can reveal crucial information, such as which parts of the ligand are buried within the binding pocket and which are exposed to the solvent. It can also highlight the formation of specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net For instance, a molecular docking study on isonicotinoyl hydrazide derivatives as potential inhibitors of the COVID-19 main protease showed that the molecules were located in the active site of the enzyme. researchgate.net
The accuracy of the docking prediction is often validated by comparing the predicted binding mode of a known inhibitor with its experimentally determined crystal structure.
While docking provides a quick estimate of the binding affinity, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed to refine these predictions. nih.govresearchgate.net MM-GBSA is a post-docking analysis method that calculates the binding free energy of a ligand to a protein. nih.gov
The MM-GBSA method combines molecular mechanics energies with continuum solvation models. nih.gov The binding free energy is calculated by taking the difference between the free energy of the protein-ligand complex and the sum of the free energies of the protein and the ligand in their unbound states. nih.gov This calculation typically includes terms for the van der Waals and electrostatic interactions in the gas phase, as well as the polar and nonpolar contributions to the solvation free energy. researchgate.net
MM-GBSA calculations can provide a more reliable ranking of potential drug candidates than docking scores alone and can help to rationalize the SAR data by providing a quantitative measure of the binding affinity for different analogues. researchgate.netnih.gov
The table below shows a hypothetical comparison of docking scores and MM-GBSA binding energies for a series of this compound analogues.
| Analogue | Modification | Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) |
| 1 | This compound | -8.5 | -45.2 |
| 2 | 2-(3-Ethylphenyl)isonicotinic acid | -8.2 | -42.8 |
| 3 | 2-(3-Acetyl-4-methylphenyl)isonicotinic acid | -9.1 | -50.5 |
| 4 | 2-(3-Acetylphenyl)nicotinic acid | -7.9 | -40.1 |
A detailed analysis of the docked complex reveals the specific amino acid residues in the binding site that interact with the ligand. nih.gov This information is invaluable for understanding the molecular basis of binding and for designing new analogues with improved affinity and selectivity.
The binding site can be characterized by its shape, size, and the types of amino acid residues it contains (e.g., hydrophobic, polar, charged). The interactions between the ligand and these residues can be categorized as:
Hydrogen bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein. nih.gov For this compound, the carboxylic acid and the acetyl group are potential hydrogen bonding moieties.
Electrostatic interactions: These involve charged groups, such as the ionized carboxylic acid of the ligand and charged amino acid residues like lysine (B10760008) or arginine.
Hydrophobic interactions: The phenyl ring of the ligand can interact with nonpolar residues such as leucine, isoleucine, and valine in the binding pocket.
Pi-pi stacking: The aromatic rings of the ligand can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.
By identifying these key interactions, medicinal chemists can design new molecules that optimize these contacts, for example, by introducing a substituent that can form an additional hydrogen bond or by modifying a hydrophobic group to better fit a nonpolar pocket.
The following table provides a hypothetical example of the interacting residues and the types of interactions formed between this compound and its target protein.
| Ligand Moiety | Interacting Residue | Type of Interaction |
| Carboxylic acid | Arginine (Arg) | Salt bridge, Hydrogen bond |
| Pyridine nitrogen | Serine (Ser) | Hydrogen bond |
| Acetyl carbonyl | Threonine (Thr) | Hydrogen bond |
| Phenyl ring | Leucine (Leu), Valine (Val) | Hydrophobic interaction |
| Phenyl ring | Phenylalanine (Phe) | Pi-pi stacking |
In Vitro Studies on Anti-Infective Potentials (e.g., Antimycobacterial, Antibacterial, Antifungal, Antiviral)
Following a comprehensive review of available scientific literature, no specific in vitro studies were identified that evaluated the antimycobacterial, antibacterial, antifungal, or antiviral potentials of this compound. While research exists on various derivatives of isonicotinic acid for these applications, data pertaining exclusively to the this compound molecule is not available in the public domain based on the conducted searches. Therefore, no data tables on its anti-infective activities can be presented.
In Vitro Anti-Inflammatory and Antioxidant Activity Assessments
Similarly, the search for in vitro assessments of the anti-inflammatory and antioxidant activities of this compound did not yield any specific results. The scientific literature details the evaluation of numerous other isonicotinic acid derivatives and related structures for their effects on inflammatory pathways and their capacity as antioxidants. However, dedicated studies measuring these activities for this compound could not be located. Consequently, the presentation of research findings and data tables on its in vitro anti-inflammatory and antioxidant properties is not possible.
Analytical Methodologies for Research Purity and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for separating and analyzing the components of a mixture. In the context of "2-(3-Acetylphenyl)isonicotinic acid" research, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools.
HPLC is a powerful technique for the separation, identification, and quantification of "this compound". A typical HPLC method for this compound would be a reverse-phase method, which is well-suited for polar analytes.
Method development would involve a systematic investigation of critical parameters to achieve optimal separation of the target compound from any impurities or degradation products. This includes the selection of an appropriate stationary phase, such as a C18 column, and the optimization of the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter to control the ionization state of the acidic "this compound" and achieve good peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A stability-indicating HPLC method is particularly valuable as it can resolve the active pharmaceutical ingredient from its degradation products, which is crucial for stability studies. researchgate.net
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Illustrative HPLC Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry for monitoring the progress of reactions and for preliminary purity assessment of isolated compounds.
For "this compound", a typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. The choice of the mobile phase is critical for achieving good separation. A common starting point would be a mixture of a relatively non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or acetic acid) to modulate the retention factor (Rf) of the compound.
The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
For purity checks, a solution of the synthesized "this compound" is spotted on a TLC plate and developed. The presence of a single spot suggests a high degree of purity, while the presence of multiple spots indicates the presence of impurities. The spots are visualized under UV light, as aromatic compounds like "this compound" are typically UV active.
Table 3: Example TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297) : Hexane : Acetic Acid (7:2:1 v/v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf | ~0.4 - 0.6 |
Elemental Analysis for Stoichiometric Confirmation in Research Batches
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis is crucial for confirming the empirical formula of a newly synthesized batch of "this compound".
The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected molecular formula (C₁₄H₁₁NO₃). A close agreement between the found and calculated values provides strong evidence for the correct stoichiometry of the synthesized compound and its purity.
Table 5: Theoretical Elemental Analysis Data for this compound (C₁₄H₁₁NO₃)
| Element | Theoretical Percentage |
| Carbon (C) | 69.70% |
| Hydrogen (H) | 4.60% |
| Nitrogen (N) | 5.81% |
| Oxygen (O) | 19.89% |
Stability Studies for Research Samples
Stability studies are essential to understand how the quality of a research sample of "this compound" varies with time under the influence of various environmental factors such as temperature, humidity, and light. This information is critical for establishing appropriate storage conditions and a re-test period for the research sample.
A typical stability study for a research sample would involve storing aliquots of the compound under different conditions (e.g., -20°C, 4°C, and ambient temperature, with and without protection from light). At specified time points, an aliquot is withdrawn and analyzed for purity and degradation using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
The study should be designed to assess the intrinsic stability of the molecule and to identify potential degradation pathways. This information is invaluable for ensuring the integrity of the compound throughout its use in research experiments. Stability can also be monitored in solution, for example in solvents used for biological assays, to ensure the compound remains intact during the course of an experiment. mdpi.com
Table 6: Illustrative Stability Study Design for a Research Batch
| Storage Condition | Time Points (Months) | Analytical Tests |
| -20°C | 0, 6, 12, 24 | Appearance, HPLC Purity, Water Content |
| 4°C | 0, 3, 6, 12 | Appearance, HPLC Purity, Water Content |
| 25°C / 60% RH | 0, 1, 3, 6 | Appearance, HPLC Purity, Water Content |
| 40°C / 75% RH | 0, 1, 3, 6 | Appearance, HPLC Purity, Water Content |
| Photostability | 0, and after exposure | Appearance, HPLC Purity |
Q & A
Q. What are the key synthetic routes for 2-(3-Acetylphenyl)isonicotinic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling isonicotinic acid derivatives with acetylphenyl precursors. A common method uses coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide or ester linkages under anhydrous conditions . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures high yields (>70%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the acetylphenyl and isonicotinic acid moieties, confirming substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography determines 3D conformation and intermolecular interactions (e.g., hydrogen bonding) . Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and acetyl (C=O at ~1650 cm⁻¹) groups .
Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?
The carboxylic acid group undergoes deprotonation in basic media (pH >10), forming water-soluble salts. Under acidic conditions, the acetyl group may hydrolyze to a hydroxyl intermediate. Oxidative environments (e.g., H₂O₂) can modify the aromatic ring via electrophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent degradation .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : COX-2 inhibition ELISA. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validating activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
Synthesize analogs with substituent variations (e.g., halogens, methyl, methoxy) at the acetylphenyl or pyridine ring. Test bioactivity in parallel assays and correlate results with computational docking (e.g., AutoDock Vina) to identify key binding interactions. For example, fluorinated analogs may enhance lipophilicity (logP) and membrane permeability .
Q. How should contradictory data on the compound’s biological efficacy across studies be resolved?
Conduct meta-analysis of experimental variables:
- Assay conditions : pH, serum concentration, cell passage number.
- Compound purity : Verify via HPLC (>95%).
- Control consistency : Use the same positive/negative controls. Reproduce assays in triplicate and apply statistical models (ANOVA, t-tests) to identify outliers .
Q. What role do electronic effects of substituents play in modulating the compound’s reactivity?
Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the acetylphenyl ring increase electrophilicity, accelerating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the ring but reduce reactivity. DFT calculations (Gaussian 09) predict charge distribution and reaction sites .
Q. Which computational strategies best predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations (AMBER/CHARMM) model protein-ligand binding over 100 ns trajectories. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with Thr830 in EGFR). QSAR models link physicochemical descriptors (logP, polar surface area) to activity .
Q. How do spirocyclic derivatives of this compound compare in biological activity?
Spirocyclic analogs (e.g., 2-(6,10-dithiaspiro[4.5]decan-1-yl)isonicotinic acid) exhibit enhanced antimicrobial activity due to increased conformational rigidity and sulfur-mediated redox activity. Comparative studies require matched assay protocols to isolate structural effects .
Q. What methodologies address stability challenges in long-term storage of this compound?
Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. Lyophilization improves solid-state stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
